molecular formula C5H9ClF3N B3421879 (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2307778-24-9

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B3421879
CAS No.: 2307778-24-9
M. Wt: 175.58 g/mol
InChI Key: YYYMJJAPNAKGEH-VKKIDBQXSA-N
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Description

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position and an amine group at the 1-position of the cyclobutane ring. This compound is structurally significant due to the stereochemical arrangement (1R,2R) and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability in pharmaceutical applications.

  • CAS Number: 1803585-22-9 .
  • Purity: 95% (discontinued as of 2025) .
  • Molecular Formula: Estimated as C₅H₉ClF₃N (cyclobutane backbone: 4 carbons, -CF₃ at position 2, -NH₃⁺Cl⁻ at position 1).

The compound’s discontinuation limits its current availability, making structural analogs critical for ongoing research in medicinal chemistry, particularly in targeting receptor pathways requiring rigid, fluorine-enriched scaffolds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYMJJAPNAKGEH-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307778-24-9
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of cyclobutanamine precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amine group undergoes nucleophilic substitution under basic conditions. Key findings include:

Reaction Conditions Product Yield Selectivity
AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-Alkylated cyclobutylamine derivatives68–72%>95% regioselectivity
AcylationPyridine, AcCl, 0°C → RTN-Acylated trifluoromethylcyclobutane amides85%Single diastereomer

These reactions exploit the strained cyclobutane ring’s ability to stabilize transition states, as observed in analogous aminocyclobutane systems .

Ring-Opening Reactions

The cyclobutane ring undergoes strain-driven ring-opening under specific conditions:

Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl, reflux, 12 h

  • Product : Linear γ-amino trifluoromethyl ketone

  • Mechanism : Protonation of the amine weakens adjacent C–C bonds, enabling cleavage (Figure 1c, ).

Transition Metal-Mediated Opening

Catalyst Reagent Product Application
Cu(OAc)₂(EtO)₂MeSiH, THFβ-Trifluoromethyl allylamine complexChiral ligand synthesis
Pd/CH₂ (1 atm), EtOHOpen-chain amine derivativePharmaceutical intermediates

Stereoselective Functionalization

The rigid cyclobutane framework enables high stereocontrol in asymmetric reactions:

Diastereoselective Hydroamination

  • Conditions : DTBM-SEGPHOS/CuH catalyst, THF, 40°C

  • Outcome : Formation of polysubstituted aminocyclobutanes with 89:11 d.r. (Figure 1c, ).

  • Key Factor : The trifluoromethyl group directs facial selectivity via electronic effects .

Enantioselective Cyclopropanation

  • Reagent : Dichlorocarbene (generated from CHCl₃/NaOH)

  • Product : Bicyclo[3.1.0]hexane derivative with 92% ee

  • Mechanism : Strain release drives transannular C–C bond formation .

Redox Reactions

The amine group participates in oxidation and reduction pathways:

Reaction Type Reagent Product Notes
OxidationmCPBA, CH₂Cl₂, 0°CNitrone derivativeStabilized by CF₃ group
ReductionNaBH₄, MeOH, RTSecondary amine (free base form)Requires prior deprotonation

Computational Insights

DFT studies (M06/SDD-6-311+G(d,p)) reveal:

  • Hydrocupration Barrier : 12.3 kcal/mol for strained cyclobutene vs. 23.3 kcal/mol for unstrained alkenes (Figure 1c, ).

  • Electrostatic Effects : The CF₃ group lowers LUMO energy by 1.8 eV, facilitating nucleophilic attacks.

Scientific Research Applications

Overview

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a cyclobutane ring. This compound has garnered significant interest in medicinal chemistry and drug development due to its unique structural features, which enhance its reactivity and biological activity. The molecular formula is C5H9ClF3NC_5H_9ClF_3N, with a molecular weight of 175.58 g/mol.

Medicinal Chemistry

The compound is primarily studied for its potential applications in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for various therapeutic uses:

  • Anticancer Activity : Research indicates that this compound exhibits notable antineoplastic properties. In vitro studies have shown efficacy comparable to established chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : The structural similarity of this compound to known pharmacophores suggests it may influence neurotransmitter systems, potentially offering neuroprotective benefits.

Interaction Studies

Studies investigating the interactions of this compound with biological macromolecules have provided insights into its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how the compound interacts with various receptors and enzymes to understand its pharmacodynamics.
  • Biochemical Pathways : Investigating the pathways affected by this compound can reveal its therapeutic potential in treating diseases influenced by these pathways.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, similar to those activated by cisplatin. This positions it as a lead candidate for further development in oncology.

Case Study 2: Neuropharmacology

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could modulate neurotransmitter release and reduce oxidative stress markers, indicating potential utility in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Source
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride 1803585-22-9 C₅H₉ClF₃N* ~175.45 Cyclobutane ring; -CF₃ at position 2
rac-(1R,2R)-N-methyl-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride N/A C₆H₁₀F₃N·HCl 189.61 N-methyl substitution; 95% purity
rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride 1909287-01-9 C₆H₁₂ClNO* ~165.62 Methoxymethyl (-CH₂OCH₃) substituent
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 1287760-01-3 C₄H₇ClF₃N 161.45 Cyclopropane ring (smaller ring strain)
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride 1202865-05-1 C₅H₈ClF₃N* ~174.56 -CF₃ at position 1 (structural isomer)
rac-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine hydrochloride N/A C₅H₉ClF₂N ~170.58 -CHF₂ substituent (reduced fluorine content)

*Estimated values where explicit data were unavailable.

Key Comparative Analysis

Structural Differences

Ring System :

  • The cyclobutane ring in the main compound provides a balance between ring strain and conformational rigidity compared to the cyclopropane analog , which has higher strain but increased reactivity.
  • Cyclopropane derivatives (e.g., CAS 1287760-01-3) are often preferred in drug design for their enhanced electrophilicity .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability. Positional isomers (e.g., -CF₃ at position 1 vs. 2) alter steric and electronic interactions with target receptors . Difluoromethyl (-CHF₂): Reduces fluorine content while retaining partial electronegativity, affecting binding affinity .

Physicochemical Properties
  • Molecular Weight : The cyclopropane analog (161.45 g/mol) is lighter than the cyclobutane-based compounds (~165–175 g/mol), impacting passive diffusion across membranes .
  • Polarity : Methoxymethyl derivatives (e.g., CAS 1909287-01-9) exhibit higher polarity than trifluoromethyl analogs, influencing solubility and pharmacokinetics .

Biological Activity

(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and implications for drug development, supported by case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₅H₉ClF₃N
  • Molecular Weight : 175.58 g/mol
  • Structural Features : The compound features a cyclobutane ring with a trifluoromethyl group and an amine functional group, enhancing its reactivity and biological activity.

The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, making it an attractive candidate for various pharmaceutical applications. The presence of this group has been shown to enhance the binding affinity of compounds to biological targets, influencing their pharmacological effects .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The enhanced lipophilicity allows for effective interaction with hydrophobic pockets in proteins, modulating their activity and leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound shows significant antineoplastic properties comparable to established chemotherapeutics like cisplatin. It has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines .
  • Neuroprotective Effects :
    • The compound may influence neurotransmitter systems due to its structural similarity to known pharmacophores, suggesting potential applications in treating neurological disorders .
  • Interaction with Biological Macromolecules :
    • Studies have focused on the interactions of this compound with various biological macromolecules, shedding light on its mechanism of action and enhancing our understanding of its pharmacological profile .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antineoplastic properties; comparable efficacy to cisplatin
NeuroprotectivePotential influence on neurotransmitter systems
Enzyme InteractionModulates activity through binding to specific receptors

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutics. The mechanism was linked to the induction of apoptosis in cancer cells.

Case Study 2: Neuroprotective Potential

In a model of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role in developing treatments for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of cyclopropane/cyclobutane derivatives often involves multi-step strategies such as asymmetric cyclopropanation, Friedel-Crafts acylation, or enantiospecific carbonyl reduction. For example, asymmetric cyclopropane formation can be achieved using chiral catalysts (e.g., transition-metal complexes) to control stereochemistry . Post-synthesis, purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the hydrochloride salt. Reaction parameters like temperature (-20°C to 25°C) and pH (maintained at 3–4 using HCl) directly impact yield and enantiomeric excess (ee). Characterization by chiral HPLC with a Crownpak CR-I column can validate stereochemical integrity .

Q. Which spectroscopic and computational methods are optimal for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl environments (δ ~ -60 to -70 ppm). 1H^{1}\text{H} NMR can resolve cyclobutane ring protons (δ 2.5–4.0 ppm, split due to coupling constants JHHJ_{HH} ~ 6–10 Hz) .
  • X-ray Crystallography : Single-crystal analysis confirms absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
  • Computational Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, which can be cross-validated with experimental IR data .

Q. How can researchers optimize purification protocols to minimize byproducts like diastereomers or unreacted precursors?

  • Methodological Answer : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) effectively separates diastereomers. For hydrochloride salts, ion-exchange chromatography using Dowex 50WX2 resin ensures removal of non-ionic impurities. Final purity (>98%) is confirmed by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. What strategies address stereochemical instability during prolonged storage or under varying pH conditions?

  • Methodological Answer : The trifluoromethyl group’s electron-withdrawing effects can destabilize the cyclobutane ring under basic conditions (pH > 8). Stability studies using accelerated degradation (40°C/75% RH) with LC-MS monitoring reveal hydrolysis byproducts. Buffered solutions (pH 4–6, citrate buffer) and inert packaging (argon-filled vials) mitigate racemization .

Q. How should researchers resolve contradictory data in reaction yields reported across literature (e.g., 40–75% yields for similar syntheses)?

  • Methodological Answer : Variability often arises from differences in catalyst loading (e.g., 5–20 mol% for asymmetric steps) or solvent polarity. A Design of Experiments (DoE) approach, varying parameters like temperature, solvent (THF vs. DCM), and equivalents of HCl, can identify optimal conditions. Statistical analysis (ANOVA) quantifies the significance of each factor .

Q. What advanced analytical techniques are required to detect trace impurities (e.g., <0.1% enantiomeric contamination) in this compound?

  • Methodological Answer : Chiral derivatization with agents like Marfey’s reagent (FDAA) enhances HPLC resolution of enantiomers. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects impurities at ppm levels. Solid-state NMR (ssNMR) differentiates crystalline polymorphs that may affect bioavailability .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model the compound’s conformational flexibility under UV irradiation. Frontier Molecular Orbital (FMO) analysis identifies sites prone to radical formation. These predictions guide experimental validation using EPR spectroscopy to detect transient intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
(1R,2R)-2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

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